molecular formula C20H20N2O3 B2509146 N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide CAS No. 901271-08-7

N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide

Cat. No. B2509146
CAS RN: 901271-08-7
M. Wt: 336.391
InChI Key: KHEIBOXNQXBIAZ-UHFFFAOYSA-N
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Description

The compound "N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their biological activities, which can provide insights into the potential characteristics and behaviors of the compound . Quinoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and dopamine agonist properties .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including halogenated hydrocarbon amination, Diels-Alder reactions, and coupling methods involving carboxylic acid derivatives and amino acid esters . For example, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was obtained from a cationic imino Diels-Alder reaction catalyzed by BF3.OEt2 . Similarly, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide involved a halogenated hydrocarbon amination reaction .

Molecular Structure Analysis

The molecular structures of quinoline derivatives are often confirmed using techniques such as X-ray diffraction, NMR, IR, and mass spectrometry . For instance, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined by X-ray diffraction analysis, revealing a triclinic system with specific cell parameters . The molecular modeling studies also play a crucial role in understanding the interactions of these compounds with biological targets .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including interactions with tubulin to inhibit polymerization, which is a mechanism of antiproliferative activity . They can also act as inhibitors for enzymes such as methionine synthase, which is over-expressed in certain tumor cells . The presence of methoxy groups and other substituents on the quinoline framework can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline indicated an orthorhombic system with specific space group and unit-cell parameters . The presence of substituents like methoxy groups can affect the electronic properties and hydrogen bonding potential of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that derivatives of quinoline, including compounds similar to N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide, are synthesized through complex chemical reactions, and their structures have been analyzed using X-ray diffraction and other spectroscopic methods. For instance, one study detailed the synthesis and crystal structure of a quinoline derivative, highlighting its three-dimensional stacking into a crystal structure through weak hydrogen bonds among molecules. This structural insight is crucial for understanding the compound's potential interactions and stability (Bai et al., 2012).

Antitumor and Anticancer Activities

Several studies have investigated the antitumor and anticancer potentials of quinoline derivatives. These compounds exhibit significant inhibitory activity against tumor cell lines, with mechanisms of action including tyrosine autophosphorylation inhibition and selective cytotoxicity towards various cancer cell lines (Li-Chen Chou et al., 2010). Another research focus has been on the synthesis of novel quinoline derivatives with potential as antitumor agents, highlighting the broad spectrum of antitumor activity of certain compounds (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activities

Compounds related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Studies show that these compounds demonstrate moderate to very good activities against pathogenic strains, indicating their potential use as antimicrobial agents (K D Thomas et al., 2010).

Anti-Tuberculosis Activity

The anti-tuberculosis activity of quinoline derivatives has also been explored, with some compounds showing promising results against Mycobacterium species. This highlights the potential of these compounds in the development of new anti-tuberculosis medications (Yuefei Bai et al., 2011).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, biological activity, and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-17(23)21-20-18(13-8-7-9-14(12-13)25-3)19(24)15-10-5-6-11-16(15)22(20)2/h5-12H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEIBOXNQXBIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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